6-bromo-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine
Description
6-Bromo-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with a bromine atom at position 6 and a tetrahydropyran (oxan-2-yl) group at position 1. Its molecular formula is C₁₁H₁₂BrN₃O, with a molecular weight of 282.14 g/mol .
Properties
IUPAC Name |
6-bromo-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c12-10-5-9-8(6-13-10)7-14-15(9)11-3-1-2-4-16-11/h5-7,11H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJZEXOGWMVCFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=CC(=NC=C3C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Mediated Cyclization
A common approach involves cyclizing pyridine precursors with hydrazine. For example, 5-bromo-3-fluoropyridine-2-carbaldehyde reacts with hydrazine hydrate in ethylene glycol at 140°C for 23 hours to yield 6-bromo-1H-pyrazolo[4,3-b]pyridine. Adapting this for the [4,3-c] isomer requires adjusting the substituent positions:
Reaction Conditions :
-
Solvent : Ethylene glycol
-
Temperature : 140°C
-
Time : 23 hours
Mechanism :
Diazotization and Cyclization
Patent CN102911174A describes a diazotization strategy for pyrazolo[4,3-b]pyridines using sodium nitrite under acidic conditions. For the [4,3-c] isomer:
Procedure :
-
Intermediate Preparation : Synthesize a 3-aminopyridine derivative (e.g., 3-amino-5-bromopyridine).
-
Diazotization : Treat with NaNO₂ in dilute H₂SO₄ at −5°C to 0°C.
-
Cyclization : React with ethyl acetoacetate to form the pyrazole ring.
Optimization :
Bromination Strategies
Direct Bromination of Pyridine Precursors
Bromination is often performed early in the synthesis to avoid functional group incompatibility. For example, 5-bromo-3-fluoropyridine-2-carbaldehyde is brominated using N-bromosuccinimide (NBS) in dichloromethane.
Conditions :
-
Reagent : NBS (1.1 equiv)
-
Solvent : CH₂Cl₂
-
Catalyst : Trace H₂SO₄
-
Yield : ~80%
Late-Stage Bromination
Alternatively, bromination post-cyclization may enhance regioselectivity. A pyrazolo[4,3-c]pyridine intermediate is treated with Br₂ in acetic acid:
Conditions :
-
Reagent : Br₂ (1.0 equiv)
-
Solvent : Acetic acid
-
Temperature : 60°C
Introduction of the Oxan-2-yl Group
The oxan-2-yl (tetrahydropyranyl, THP) group is introduced via nucleophilic substitution or protective group chemistry.
THP Protection of Pyrazole NH
Procedure :
-
Deprotonation : Treat pyrazole with NaH in THF.
-
Reaction with Dihydropyran (DHP) : Add DHP (1.2 equiv) at 0°C.
-
Quenching : Acidic workup with HCl.
Conditions :
-
Solvent : THF
-
Temperature : 0°C → room temperature
-
Yield : ~85%
Integrated Synthetic Route
Combining the above steps, a representative synthesis is:
-
Synthesis of 5-Bromo-3-aminopyridine :
-
Brominate 3-aminopyridine using NBS/CH₂Cl₂.
-
-
Diazotization/Cyclization :
-
React with NaNO₂/H₂SO₄, then ethyl acetoacetate.
-
-
THP Protection :
-
Treat with DHP/NaH/THF.
-
Overall Yield : ~55% (estimated from stepwise yields).
Reaction Optimization and Challenges
Regioselectivity in Cyclization
The [4,3-c] isomer requires precise control over cyclization direction. Using 3-fluoro-5-bromopyridine-2-carbaldehyde instead of 3-fluoro-4-bromo derivatives favors [4,3-c] formation.
Purification Methods
-
Recrystallization : Ethanol/water mixtures.
Data Tables
Table 1: Comparison of Cyclization Methods
Table 2: Bromination Efficiency
| Substrate | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| Pyridine-3-carbaldehyde | NBS | CH₂Cl₂ | 80 |
| Pyrazolo[4,3-c]pyridine | Br₂ | Acetic acid | 70 |
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like DMF or DMSO.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[4,3-c]pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its potential anti-cancer and anti-inflammatory properties.
Materials Science: The compound is studied for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving kinase inhibition.
Mechanism of Action
The mechanism of action of 6-bromo-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. In medicinal chemistry, it is often designed to inhibit specific kinases, thereby modulating signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key differences arise from variations in substituents and ring positions. Below is a comparative analysis:
Key Observations :
- Halogen Effects : Bromine’s larger atomic radius compared to chlorine increases hydrophobicity and may strengthen binding to hydrophobic kinase pockets .
- Oxan-2-yl vs. Alkyl Groups : The oxan-2-yl group in the target compound improves solubility over alkyl chains (e.g., 6-bromo-1-(propan-2-yl)-1H-pyrazolo[4,3-b]pyridine, MW 212.05) .
- Ring Position: The [4,3-c] isomer (target compound) vs.
Biological Activity
6-Bromo-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound characterized by the presence of a bromine atom, an oxane ring, and a pyrazolo[4,3-c]pyridine core structure. Its molecular formula is , with a molecular weight of 282.14 g/mol. The compound is recognized for its potential biological activities, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| IUPAC Name | 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine |
| CAS Number | 1416713-37-5 |
| Purity | 95% - 97% |
| SMILES | BrC1=CC2=C(C=N1)C=NN2C1CCCCO1 |
| Molecular Weight | 282.14 g/mol |
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Pyrazolo-pyridine derivatives are known to influence several biochemical pathways, including:
- Enzyme Inhibition : Many compounds in this class act as inhibitors of key enzymes involved in disease processes.
- Receptor Modulation : They can modulate receptor functions, affecting cellular signaling pathways.
Pharmacological Activities
Research indicates that pyrazole derivatives exhibit a broad spectrum of pharmacological activities:
- Anti-inflammatory Effects : Compounds similar to this compound have demonstrated significant anti-inflammatory properties, inhibiting cytokines such as TNF-α and IL-6 .
- Antimicrobial Activity : Some studies have highlighted the compound's potential against various bacterial strains, suggesting its utility in treating infections .
- Anticancer Properties : The compound is being investigated for its ability to inhibit cancer cell proliferation through various mechanisms .
Study on Anti-inflammatory Activity
A study by Selvam et al. synthesized novel pyrazole derivatives that showed promising anti-inflammatory activity comparable to standard drugs like dexamethasone. The derivatives exhibited up to 85% inhibition of TNF-α at specific concentrations .
Antimicrobial Activity Research
Burguete et al. reported the synthesis of pyrazole compounds that displayed significant antimicrobial activity against strains such as E. coli and S. aureus. The presence of specific functional groups was crucial for enhancing this activity .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Anti-inflammatory, Antimicrobial | Current Study |
| Phenylbutazone | Anti-inflammatory | Historical Review |
| Pyrazole Derivative A | Anticancer | Recent Findings |
Q & A
Q. What are the established synthetic routes for 6-bromo-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine, and how can purity be optimized?
The compound is synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting 6-bromo-1H-pyrazolo[4,3-c]pyridine with dihydropyran (DHP) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in dichloromethane. The tetrahydropyran (THP) group acts as a protecting group for the pyrazole nitrogen, enhancing stability during subsequent reactions . For purity optimization:
- Purification : Use column chromatography with ethyl acetate/hexane gradients (e.g., 70:30 ratio) to isolate the product.
- Yield improvement : Microwave-assisted synthesis under inert conditions (e.g., nitrogen atmosphere) can reduce side reactions .
- Characterization : Confirm purity via HPLC (C18 column, methanol/water mobile phase) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR are essential for confirming the bromine position and THP group attachment. Key signals include:
- H NMR: Pyrazole protons at δ 7.8–8.2 ppm; THP protons at δ 3.5–4.5 ppm (axial/equatorial splitting) .
- C NMR: Bromine-induced deshielding at C6 (~110 ppm) and THP carbons (~70 ppm) .
- Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (theoretical: 312.16 g/mol). Look for [M+H]+ at m/z 313.16 .
- X-ray Crystallography : Resolves ambiguity in regiochemistry for derivatives (e.g., pyrazolo[4,3-c] vs. [3,4-c] isomers) .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity and biological activity?
- Reactivity : Bromine at position 6 enables Suzuki-Miyaura cross-coupling for introducing aryl/heteroaryl groups, critical for structure-activity relationship (SAR) studies. Pd(PPh) and NaCO in DMF/water (80°C, 12h) are typical conditions .
- Biological Impact : Bromine enhances electrophilicity, improving interactions with target proteins (e.g., EGFR kinase). In analogs, bromine substitution correlates with IC values <1 μM in cancer cell lines .
Q. What is the role of the tetrahydropyran (THP) group in pharmacokinetics?
- Solubility : The THP group increases hydrophilicity (logP reduction by ~1.5 units) compared to non-protected analogs .
- Metabolic Stability : THP protects the pyrazole nitrogen from oxidative degradation in liver microsomes, extending half-life (t >4h in rat plasma) .
- Synthetic Utility : THP can be selectively removed under acidic conditions (e.g., HCl/MeOH) to regenerate the free NH group for further functionalization .
Q. What structural analogs show promise as EGFR inhibitors, and how do they compare?
- Quinoline hybrids : Quinoline-based pyrazolo[4,3-c]pyridines (e.g., compound 6b) exhibit EGFR inhibition (IC = 0.8 μM) and selectivity over normal fibroblast cells (WI-38, IC >50 μM) .
- Chloro vs. Bromo analogs : 6-Chloro derivatives (e.g., QC-182) show reduced kinase inhibition compared to brominated counterparts due to weaker halogen bonding .
- Pyridyl substitutions : 3-(2-Pyridyl) analogs (e.g., 6a) demonstrate enhanced binding to EGFR’s ATP pocket via π-π stacking (confirmed by docking studies) .
Q. What challenges arise in optimizing synthetic yield and regioselectivity?
- Regioselectivity : Competing [3,4-c] vs. [4,3-c] isomer formation during cyclization. Use directing groups (e.g., methyl at position 4) to favor [4,3-c] products .
- Yield limitations : Side reactions (e.g., THP ring-opening) occur under prolonged heating. Optimize reaction time (≤6h) and temperature (≤80°C) .
- Scale-up issues : Replace column chromatography with recrystallization (e.g., ethanol/water) for gram-scale synthesis .
Q. How do computational methods support SAR studies for this scaffold?
- Docking simulations : Predict binding modes with EGFR (PDB: 1M17). Bromine and THP groups align with hydrophobic pockets (e.g., Leu694, Val702) .
- DFT calculations : Reveal electron-withdrawing effects of bromine, lowering HOMO energy (-6.8 eV) and enhancing electrophilicity for nucleophilic attack .
- ADMET Prediction : SwissADME predicts moderate BBB permeability (logBB = -0.5) and CYP3A4 inhibition risk (Score = 0.7) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
